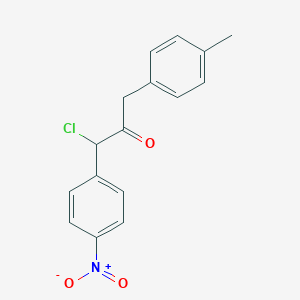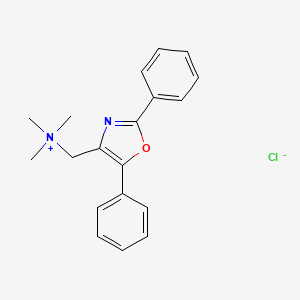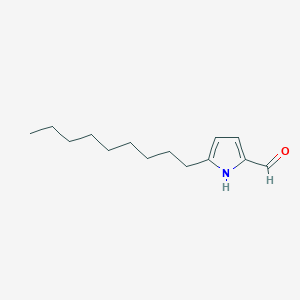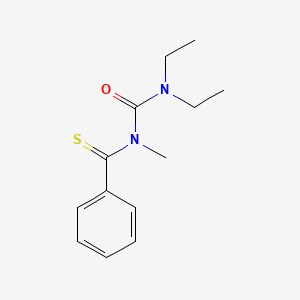
1-(Cyclopent-2-en-1-yl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopent-2-en-1-yl)naphthalene is an organic compound that features a naphthalene ring system substituted with a cyclopentene ring This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of naphthalene with the reactive nature of cyclopentene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopent-2-en-1-yl)naphthalene can be achieved through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and naphthoquinone, followed by dehydrogenation to form the desired product. Another method includes the Friedel-Crafts alkylation of naphthalene with cyclopentenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial process. For example, the use of high-purity naphthalene and cyclopentenyl chloride, along with a suitable Lewis acid catalyst, can enhance the efficiency of the Friedel-Crafts alkylation method.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclopent-2-en-1-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the cyclopentene ring.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Cyclopentane-substituted naphthalene.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(Cyclopent-2-en-1-yl)naphthalene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-(Cyclopent-2-en-1-yl)naphthalene involves its interaction with various molecular targets and pathways. The compound’s aromatic nature allows it to participate in π-π stacking interactions with other aromatic molecules, while the cyclopentene ring can undergo ring-opening reactions to form reactive intermediates. These properties enable the compound to modulate biological pathways and exhibit potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentylbenzene: Similar structure but with a benzene ring instead of naphthalene.
Cyclopentylphenanthrene: Contains a phenanthrene ring system instead of naphthalene.
Cyclopentylfluorene: Features a fluorene ring system.
Uniqueness
1-(Cyclopent-2-en-1-yl)naphthalene is unique due to its combination of a naphthalene ring with a cyclopentene ring, which imparts distinct chemical reactivity and potential applications. The presence of both aromatic and aliphatic components in the molecule allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
90173-55-0 |
|---|---|
Formule moléculaire |
C15H14 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1-cyclopent-2-en-1-ylnaphthalene |
InChI |
InChI=1S/C15H14/c1-2-7-12(6-1)15-11-5-9-13-8-3-4-10-14(13)15/h1,3-6,8-12H,2,7H2 |
Clé InChI |
NSBVMSRQJLNUTB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C=C1)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Trimethyl[3-(phenylsulfanyl)undecyl]silane](/img/structure/B14379351.png)
![N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine](/img/structure/B14379362.png)


![2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14379368.png)


![5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol](/img/structure/B14379392.png)

![4-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14379400.png)
![17-[([1,1'-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14379405.png)

